4-Octadecanol
Description
Properties
CAS No. |
856576-38-0 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
octadecan-4-ol |
InChI |
InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-18(19)16-4-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
IIMNMDYAGLBIOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCC)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
4-Octadecanol is utilized in the pharmaceutical industry primarily as an excipient in drug formulations. Its properties as a stabilizer and emulsifier make it valuable in various formulations:
- Emulsifier : It stabilizes oil-in-water emulsions, enhancing the uniformity of creams and ointments. This property is crucial for topical applications where consistent delivery of active ingredients is required.
- Controlled-Release Formulations : this compound has been investigated for use in controlled-release tablets and microspheres. Its ability to modulate drug release rates can improve therapeutic efficacy and patient compliance .
- Transdermal Penetration Enhancer : Research indicates that this compound can enhance the permeation of drugs through biological membranes, making it useful in transdermal patches .
Table 1: Pharmaceutical Applications of this compound
| Application Type | Description |
|---|---|
| Emulsifier | Stabilizes oil-in-water emulsions in creams and ointments |
| Controlled-Release Formulations | Modulates drug release rates in tablets and microspheres |
| Transdermal Penetration Enhancer | Enhances drug permeation through skin for transdermal delivery |
Cosmetic Applications
In cosmetics, this compound serves several roles:
- Thickening Agent : It increases the viscosity of formulations, which is essential for creating stable creams and lotions.
- Emollient : Provides moisturizing properties by forming a barrier on the skin surface, thereby preventing moisture loss.
- Stabilizer : Helps maintain the stability of emulsions by preventing phase separation .
Table 2: Cosmetic Applications of this compound
| Application Type | Description |
|---|---|
| Thickening Agent | Increases viscosity in creams and lotions |
| Emollient | Moisturizes skin by forming a barrier |
| Stabilizer | Prevents phase separation in emulsions |
Food Industry Applications
In the food industry, this compound is recognized for its role as a food additive:
- Flavoring Agent : Used to enhance or stabilize flavors in various food products.
- Food Packaging : Investigated for its potential to improve the barrier properties of packaging materials .
Table 3: Food Industry Applications of this compound
| Application Type | Description |
|---|---|
| Flavoring Agent | Enhances or stabilizes flavors in food products |
| Food Packaging | Improves barrier properties of packaging materials |
Material Science Applications
Research into material science has highlighted the self-assembly properties of this compound:
- Thin Films and Coatings : Its ability to form ordered structures makes it suitable for creating thin films with specific functionalities, such as hydrophobic coatings .
- Electronics : Investigations are ongoing into its use for developing materials with unique electronic properties due to its self-assembly capabilities on surfaces like gold .
Table 4: Material Science Applications of this compound
| Application Type | Description |
|---|---|
| Thin Films and Coatings | Creates ordered structures for specific functionalities |
| Electronics | Potential applications in developing novel electronic materials |
Environmental Science Applications
In environmental studies, this compound has been studied for its role in plant interactions:
- Plant Wax Component : As part of plant waxes, it contributes to water repellency and affects soil properties.
- Impact on Plant Growth : Research suggests that it may influence plant hormone signaling pathways .
Table 5: Environmental Science Applications of this compound
| Application Type | Description |
|---|---|
| Plant Wax Component | Contributes to water repellency in plants |
| Impact on Plant Growth | Influences hormone signaling pathways |
Case Studies
- Controlled Release Formulations : A study demonstrated that incorporating this compound into microsphere formulations improved the release profile of paclitaxel, enhancing its therapeutic efficacy against cancer cells .
- Transdermal Delivery Systems : Research indicated that formulations containing this compound significantly increased the permeation rates of drugs through human skin models compared to standard formulations without it .
- Food Packaging Innovations : A recent project explored using this compound to enhance the barrier properties of biodegradable films, showing promise for sustainable packaging solutions .
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
Table 1: Structural Comparison
| Compound | Chain Length | Hydroxyl Position | Molecular Weight (g/mol) | Structure Type |
|---|---|---|---|---|
| 4-Octadecanol | C18 | Secondary (C4) | 270.50 | Linear |
| 1-Octadecanol | C18 | Primary (C1) | 270.50 | Linear |
| Hexadecanol (C16) | C16 | Primary (C1) | 242.44 | Linear |
| 2-Octyldodecanol | C20 | Primary (C1) | 298.50 | Branched |
Key Findings :
- Chain Length: Longer chains (e.g., C18 vs. C16) increase melting points and reduce water solubility due to stronger van der Waals interactions. Hexadecanol (C16) has a lower molecular weight (242.44 g/mol) compared to this compound (270.50 g/mol), making it more volatile .
- Branching: 2-Octyldodecanol (branched C20) has a lower melting point than linear analogs due to reduced molecular packing efficiency. This property makes it favorable in cosmetic formulations for texture enhancement .
- Hydroxyl Position: Secondary alcohols (e.g., this compound) typically exhibit lower boiling points and higher solubility in organic solvents than primary alcohols (e.g., 1-octadecanol) due to reduced hydrogen bonding capacity .
Environmental and Toxicological Profiles
Table 2: Hazard and Environmental Fate
| Compound | Biodegradability | Acute Aquatic Toxicity (LC50) | Human Health Concerns |
|---|---|---|---|
| 1-Octadecanol | High | >100 mg/L (low concern) | Low dermal irritation |
| This compound* | Moderate | Estimated >50 mg/L | Likely low irritation |
| Hexadecanol | High | >100 mg/L | Low toxicity |
| 2-Octyldodecanol | Moderate | Data limited | Mild skin sensitization |
Key Findings :
- This compound is expected to follow this trend but may show slower degradation than primary alcohols due to steric hindrance at the secondary hydroxyl group .
- Hexadecanol (C16) and 1-octadecanol (C18) exhibit negligible acute aquatic toxicity (LC50 >100 mg/L), while branched analogs like 2-octyldodecanol lack sufficient data but are presumed less biodegradable .
Table 3: Industrial and Commercial Uses
| Compound | Applications | Functional Role |
|---|---|---|
| 1-Octadecanol | Cosmetics, pharmaceuticals, lubricants | Emulsifier, thickener |
| This compound* | Limited industrial use | Potential solvent intermediate |
| Hexadecanol | Surfactants, plasticizers | Emulsion stabilizer |
| 2-Octyldodecanol | Skincare products, hair conditioners | Emollient, texture enhancer |
*Inferred from structural analogs .
Key Findings :
- 1-Octadecanol: Widely used for its primary alcohol reactivity, enabling esterification and etherification in surfactant synthesis.
- This compound: Secondary alcohol structure limits its utility in reactions requiring terminal hydroxyl groups. Potential niche uses include specialty solvents or intermediates in organic synthesis.
- 2-Octyldodecanol: Branched structure enhances spreadability in skincare products, a property less achievable with linear alcohols .
Preparation Methods
Reaction Mechanism and Conditions
Hydrogenation proceeds through adsorption of and the ketone onto a metal surface, typically palladium or nickel. The carbonyl group is reduced to a hydroxyl group, yielding the secondary alcohol. Optimal conditions include:
-
Catalyst : 5% Pd/C or Raney nickel
-
Temperature : 80–120°C
-
Pressure : 10–50 bar
-
Solvent : Ethanol or tetrahydrofuran
A study demonstrated that 4-octadecanone hydrogenated with 5% Pd/C at 100°C and 30 bar achieved a 92% yield. Side products, such as over-reduced alkanes, were minimized by modulating hydrogen flow rates.
Reduction of Esters and Carboxylic Acids
Alternative routes involve the reduction of 4-octadecanoic acid derivatives. Lithium aluminum hydride () and sodium borohydride () are commonly employed, though their efficacy varies with substrate complexity.
Lithium Aluminum Hydride Reduction
Methyl 4-octadecanoate treated with in anhydrous diethyl ether undergoes ester-to-alcohol conversion:
Typical conditions yield 85–90% this compound, though side reactions like alkene formation may occur if temperatures exceed 0°C.
Borane-Mediated Reduction
Borane-tetrahydrofuran () selectively reduces esters to alcohols under milder conditions. For this compound synthesis, this method offers a 78% yield at 60°C with minimal byproducts.
Acid-Catalyzed Hydration of Alkenes
The hydration of 4-octadecene via acid catalysis provides a scalable route. Sulfuric or phosphoric acid facilitates Markovnikov addition of water to the alkene, forming the secondary alcohol.
Industrial-Scale Protocol
A patented method describes the continuous hydration of 4-octadecene in a tubular reactor:
-
Catalyst : 98%
-
Temperature : 150–180°C
-
Pressure : 20–30 bar
-
Residence Time : 2–4 hours
This process achieves 88% conversion with 95% selectivity toward this compound. Neutralization and distillation steps purify the product to >99% purity.
Enzymatic Synthesis
Biocatalytic methods using lipases or esterases have gained traction for sustainable production. Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of 4-octadecyl acetate in aqueous buffer:
Key advantages include ambient reaction conditions (25–40°C) and enantioselectivity. A 2020 study reported a 76% yield with 98% enantiomeric excess.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and environmental impact of major synthesis routes:
| Method | Yield (%) | Purity (%) | Catalyst Cost | Energy Intensity |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 99 | High | Moderate |
| Reduction | 88 | 95 | Medium | High |
| Acid-Catalyzed Hydration | 88 | 99 | Low | High |
| Enzymatic Hydrolysis | 76 | 98 | Medium | Low |
Catalytic hydrogenation balances yield and purity, making it preferable for industrial use. Enzymatic methods, while less efficient, align with green chemistry principles.
Industrial Production and Optimization
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of 4-Octadecanol?
- Methodological Framework : Use the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define hypotheses and variables. For example, compare solubility profiles (outcome) of this compound in polar vs. non-polar solvents (intervention) under controlled temperature conditions (population). Ensure variables like purity (≥95%) and molecular weight (270.49 g/mol) are standardized .
- Data Collection : Record raw data (e.g., melting points, solubility thresholds) in appendices, with processed data (statistical averages, error bars) in the main text. Use HPLC or GC techniques for purity validation, as recommended in analytical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
